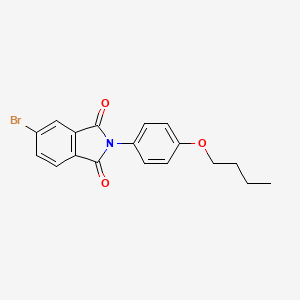![molecular formula C21H27N3O2 B5235814 N-(2,3-dimethylphenyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5235814.png)
N-(2,3-dimethylphenyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,3-dimethylphenyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide, commonly known as DMPPA, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. DMPPA belongs to the class of piperazine derivatives and is known to have a wide range of biochemical and physiological effects. In
作用机制
DMPPA exerts its therapeutic effects by binding to the serotonin 5-HT1A receptor and the dopamine D2 receptor. This binding leads to the activation of various intracellular signaling pathways that regulate neurotransmitter release, synaptic plasticity, and neuronal survival.
Biochemical and Physiological Effects
DMPPA has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin in the brain, which can improve mood and cognitive function. DMPPA has also been shown to have anti-inflammatory and antioxidant properties, which can protect against oxidative stress and inflammation-induced damage.
实验室实验的优点和局限性
One of the main advantages of using DMPPA in lab experiments is its high potency and selectivity for the serotonin 5-HT1A receptor and the dopamine D2 receptor. This allows for precise modulation of these receptors and their downstream signaling pathways. However, one of the limitations of using DMPPA is its relatively short half-life, which can limit its effectiveness in long-term experiments.
未来方向
There are several future directions for the research on DMPPA. One of the areas of interest is in the development of novel DMPPA derivatives with improved pharmacological properties. Another area of interest is in the exploration of the potential therapeutic applications of DMPPA in other neurodegenerative disorders such as Parkinson's disease and Huntington's disease. Additionally, the development of DMPPA-based imaging agents for the early detection and diagnosis of Alzheimer's disease is also an area of active research.
Conclusion
In conclusion, DMPPA is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. DMPPA has a wide range of biochemical and physiological effects and has been extensively studied for its neuroprotective effects in Alzheimer's disease. The synthesis method of DMPPA involves a multi-step process, and its mechanism of action involves the activation of various intracellular signaling pathways. DMPPA has several advantages and limitations for lab experiments, and there are several future directions for research on DMPPA.
合成方法
DMPPA can be synthesized through a multi-step process involving the reaction of 2,3-dimethylbenzoyl chloride with 2-methoxyphenylpiperazine in the presence of a base. This reaction yields the intermediate product, which is then treated with acetic anhydride to obtain DMPPA. The purity of DMPPA can be improved through recrystallization and column chromatography.
科学研究应用
DMPPA has been extensively studied for its potential therapeutic applications in various fields of scientific research. One of the most promising applications of DMPPA is in the treatment of neurodegenerative disorders such as Alzheimer's disease. DMPPA has been shown to have a neuroprotective effect by inhibiting the deposition of amyloid-beta peptides in the brain, which is a hallmark of Alzheimer's disease.
属性
IUPAC Name |
N-(2,3-dimethylphenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O2/c1-16-7-6-8-18(17(16)2)22-21(25)15-23-11-13-24(14-12-23)19-9-4-5-10-20(19)26-3/h4-10H,11-15H2,1-3H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YATAWKBHRQEOLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CN2CCN(CC2)C3=CC=CC=C3OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[2-(allyloxy)benzylidene]-3-(4-chlorophenyl)-5(4H)-isoxazolone](/img/structure/B5235737.png)
![N-{2-[2-(4-ethylphenoxy)ethoxy]ethyl}-2-propanamine oxalate](/img/structure/B5235745.png)
![2-chloro-5-{5-[(3-{2-[(3-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-furyl}benzoic acid](/img/structure/B5235750.png)
![diethyl 2-[2,2-dimethyl-1-(2-naphthoyl)-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B5235756.png)

![(2-methoxyethyl){[3'-(1H-pyrazol-3-yl)-4-biphenylyl]methyl}amine trifluoroacetate](/img/structure/B5235770.png)
amino]methyl}phosphonate](/img/structure/B5235779.png)

![4-(2-furylmethyl)-11-methyl-1,2,3,3a,4,5,6,7-octahydro[1,4]diazepino[3,2,1-jk]carbazole](/img/structure/B5235792.png)
![2-nitro-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B5235804.png)
![2-methoxy-N-methyl-5-{[(2-thienylmethyl)amino]sulfonyl}benzamide](/img/structure/B5235835.png)

![1-[3-(3,5-dimethylphenoxy)propyl]piperidine](/img/structure/B5235844.png)
![2-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1,3-benzothiazol-2-yl]thio}-N-(1-phenylethyl)acetamide](/img/structure/B5235851.png)